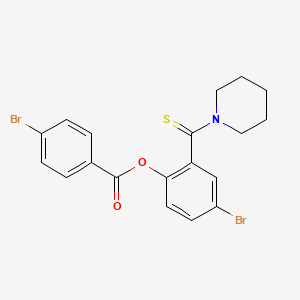
4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE is a synthetic organic compound known for its unique chemical structure and properties It is used in various scientific research applications, particularly in the fields of chemistry and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the brominated piperidine derivative with 4-bromobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are applied for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of 4-bromobenzoic acid and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and piperidine ring play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of a bromine atom.
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE: Similar structure but with a methyl group instead of a bromine atom.
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-NITROBENZOATE: Similar structure but with a nitro group instead of a bromine atom.
Uniqueness
The uniqueness of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of two bromine atoms and a piperidine ring makes it particularly reactive and versatile for various applications.
Eigenschaften
Molekularformel |
C19H17Br2NO2S |
|---|---|
Molekulargewicht |
483.2 g/mol |
IUPAC-Name |
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C19H17Br2NO2S/c20-14-6-4-13(5-7-14)19(23)24-17-9-8-15(21)12-16(17)18(25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2 |
InChI-Schlüssel |
HKWYFHABGNYHSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















